![molecular formula C13H16ClN B13801397 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is a bicyclic compound that features a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method involves the use of 4-phenyl-1-azabicyclo[2.2.2]octane as the starting material, which is then treated with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the parent azabicyclo compound
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Aplicaciones Científicas De Investigación
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its unique structure and potential biological activity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, particularly in the development of tropane alkaloids.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the chlorine atom and the bicyclic structure contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1-azabicyclo[2.2.2]octane: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Cyano-4-phenyl-1-azabicyclo[2.2.2]octane: Contains a cyano group instead of chlorine, leading to different reactivity and applications
Uniqueness
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C13H16ClN |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
2-chloro-4-phenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16ClN/c14-12-10-13(6-8-15(12)9-7-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clave InChI |
NLLKUNTTXKUARA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1(CC2Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
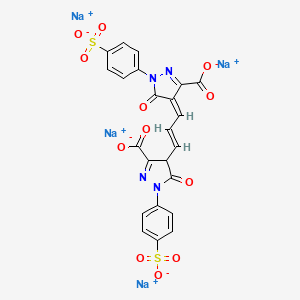
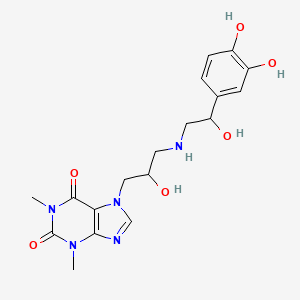
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)

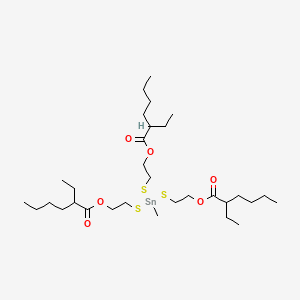

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
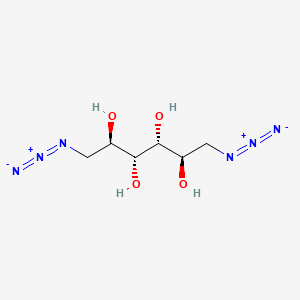
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
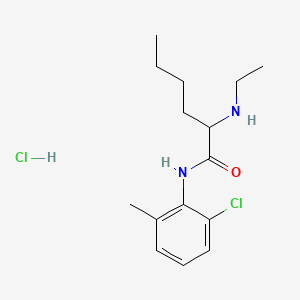
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)

